Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole and thiadiazole rings. The process may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiadiazole Ring: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The thiazole and thiadiazole rings are then coupled using suitable reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Known for its unique combination of thiazole and thiadiazole rings.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anti-inflammatory properties.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their anticancer and enzyme inhibitory activities.
Uniqueness
This compound stands out due to its dual ring structure, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N4O3S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H16N4O3S2/c1-6(2)5-20-12(19)10-7(3)14-13(21-10)15-11(18)9-8(4)16-17-22-9/h6H,5H2,1-4H3,(H,14,15,18) |
InChI Key |
KEGVZLRPJAQEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OCC(C)C |
Origin of Product |
United States |
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